2-Methyl-5-sulfamoylthiophene-3-carboxylic acid

Description

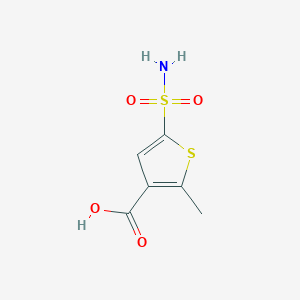

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-sulfamoylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGSRYSYFSYHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid typically involves the sulfonation of 2-methylthiophene followed by carboxylation. One common method includes the reaction of 2-methylthiophene with chlorosulfonic acid to introduce the sulfonyl group, followed by hydrolysis to yield the sulfonic acid derivative. Subsequent carboxylation using carbon dioxide under high pressure and temperature conditions results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted thiophene compounds .

Scientific Research Applications

2-Methyl-5-sulfamoylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Sulfamoyl vs. Carboxylic Acid Groups

- Sulfamoyl (-SO₂NH₂) : Present in the target compound and its chloro analog, this group increases solubility in aqueous media and enables interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding. The sulfamoyl group in this compound may confer diuretic or carbonic anhydrase inhibitory properties, as seen in related sulfonamide drugs .

- Carboxylic Acid (-COOH) : Common to all compared compounds, this group allows derivatization. For example, Thiophene-2-carboxylic acid (CAS 527-72-0) is often esterified to improve membrane permeability in drug candidates .

Substituent Effects on Reactivity

- Methyl Group (-CH₃) : In the target compound, the methyl group at C2 sterically hinders electrophilic substitution at adjacent positions, directing further reactions to the sulfamoyl or carboxylic acid groups .

- Chloro (-Cl) and Nitro (-NO₂) Groups: These electron-withdrawing substituents (e.g., in 5-chloro and 5-nitro analogs) increase the electrophilicity of the thiophene ring, facilitating nucleophilic aromatic substitution reactions. However, they may reduce metabolic stability in vivo compared to the sulfamoyl group .

Biological Activity

2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is an organic compound classified as a thiophene derivative. It features a methyl group at the 2-position, a sulfamoyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring. This unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C8H10N2O4S2

- Molecular Weight : Approximately 221.3 g/mol

The presence of both the sulfamoyl and carboxylic acid groups allows for multiple interaction modes with biological targets, which is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s biological efficacy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Properties :

- Effective against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 μM .

- Demonstrates antifungal activity against Candida species and selective action on Gram-positive microorganisms like Micrococcus luteus .

-

Anti-inflammatory Effects :

- Studies suggest potential anti-inflammatory properties, although detailed mechanisms are still under investigation.

- Cytotoxicity :

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiophene derivatives including this compound. The compound demonstrated significant activity against clinical strains of bacteria, establishing it as a promising candidate for further development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies revealed that this compound binds effectively to key protein targets involved in bacterial cell wall synthesis and DNA replication. The binding energy values were comparable to established antibiotics like ciprofloxacin, indicating its potential as a lead compound in antibiotic drug development .

Comparison with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Methylthiophene-3-carboxylic acid | Lacks sulfamoyl group | Simpler structure; different biological properties |

| 5-Sulfamoylthiophene-2-carboxylic acid | Different substitution pattern | Varies in reactivity; used in different applications |

| 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid | Methyl group at a different position | Altered electronic properties due to substitution |

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to these similar compounds.

Q & A

Q. What synthetic routes are recommended for 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves sulfonation and substitution reactions. For example, chlorosulfonic acid can introduce a sulfonyl group to a methyl-substituted thiophene precursor, followed by amidation with ammonia or amines to form the sulfamoyl group. Key reagents include chlorosulfonic acid (for sulfonation) and amines (for nucleophilic substitution). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation or side reactions. Similar protocols are validated for structurally related thiophene sulfonamides .

Q. How can the structure of this compound be characterized experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the thiophene ring structure, methyl group (δ ~2.5 ppm), and sulfamoyl/carboxylic acid protons.

- IR Spectroscopy : Identify functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (221.26 g/mol via ESI-MS) and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Stable at room temperature in powder form under inert atmospheres. Moisture-sensitive due to the carboxylic acid group; store in desiccators.

- Incompatibilities : Avoid strong oxidizing agents (e.g., KMnO₄) and bases, which may degrade the thiophene ring or sulfamoyl group. Stability studies for related thiophenes suggest limited shelf life in aqueous solutions .

Advanced Research Questions

Q. How does the sulfamoyl group influence reactivity compared to halogen or methyl substituents in thiophene derivatives?

- Methodological Answer : The sulfamoyl group (-SO₂NH₂) is electron-withdrawing, reducing electron density on the thiophene ring and directing electrophilic substitutions to specific positions. Comparative studies with 2-chloro-5-methylthiophene-3-carboxylic acid () show that sulfamoyl derivatives exhibit slower nucleophilic substitution rates but higher resistance to oxidation. Computational modeling (e.g., DFT calculations) can quantify electronic effects using InChI-derived structural data .

Q. What environmental degradation pathways are relevant for this compound in marine ecosystems?

- Methodological Answer : Photooxidation in natural seawater is a primary pathway. Studies on analogous thiophenes (e.g., dibenzothiophenes) show UV-induced cleavage of the sulfamoyl group, generating sulfonic acids and smaller aromatic fragments. These products can be analyzed via HPLC-MS or GC-MS. Environmental persistence assays should include half-life measurements under simulated sunlight and varying salinity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use the InChI code (InChI=1S/C6H7NO4S2/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11)) to model 3D structure and ligand-receptor binding.

- ADMET Prediction : Software like SwissADME evaluates solubility (carboxylic acid enhances hydrophilicity) and metabolic stability (sulfamoyl group may resist hepatic enzymes).

- Electronic Properties : HOMO-LUMO gaps calculated via Gaussian software guide reactivity predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity of sulfamoyl vs. chlorosulfonyl thiophene derivatives: How to resolve?

- Methodological Answer : Chlorosulfonyl groups (e.g., in Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate, ) are more reactive toward nucleophiles than sulfamoyl groups. Contradictory data in substitution rates may arise from solvent polarity (e.g., DMF vs. THF) or temperature. Resolve by repeating experiments under standardized conditions (e.g., 25°C in DMSO) and comparing kinetic data via LC-MS monitoring .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.